N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15766312
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine -](/images/structure/VC15766312.png)
Specification
Molecular Formula | C10H13N3O |
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Molecular Weight | 191.23 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine |
Standard InChI | InChI=1S/C10H13N3O/c1-8-6-10(12-13(8)2)11-7-9-4-3-5-14-9/h3-6H,7H2,1-2H3,(H,11,12) |
Standard InChI Key | AYOARODVHVZZTK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1C)NCC2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a 1H-pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 1 and 5 with methyl groups. Position 3 is functionalized with a furan-2-ylmethyl amine group, introducing a furan heterocycle (a five-membered oxygen-containing ring) linked via a methylene bridge. This hybrid structure merges the electronic properties of pyrazole and furan, influencing reactivity and intermolecular interactions .
Molecular Geometry
The SMILES notation (CC1=C(C=NN1C)NCC2=CC=CO2) reveals the connectivity:
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Pyrazole ring: C1 and C5 methyl groups (CC1=C...NN1C).
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Furan-2-ylmethyl amine: NCC2=CC=CO2 (amine-linked methylene bridge to furan) .
X-ray crystallography data, though unavailable for this specific compound, suggest that analogous pyrazole-furan hybrids adopt planar configurations, with dihedral angles between rings influencing conjugation .
Tautomerism and Stereoelectronic Effects
Pyrazole derivatives exhibit tautomerism, but the 1,5-dimethyl substitution locks the ring in the 1H-tautomeric form, minimizing isomerization . The furan oxygen’s lone pairs participate in resonance with the pyrazole ring, enhancing electron delocalization and stability .
Synthesis and Manufacturing
Condensation Reactions
A common method involves condensing 5-amino-1,5-dimethyl-1H-pyrazole with furan-2-carbaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) . The reaction proceeds via nucleophilic attack of the pyrazole amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage:
Yields typically range from 70–80% after recrystallization .
Alternative Approaches
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Reductive Amination: Reacting furfurylamine with 3-bromo-1,5-dimethylpyrazole in the presence of a palladium catalyst .
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Multi-component Reactions: One-pot assemblies using ethyl acetoacetate, hydrazine, and furfurylamine derivatives .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity is confirmed by:
Physicochemical Properties
The compound’s lipophilicity (LogP = 2.1) suggests moderate membrane permeability, suitable for drug candidates. Aqueous solubility is limited but enhances in polar aprotic solvents like DMSO .
Analytical Characterization
¹H NMR (400 MHz, DMSO-d₆)
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δ 2.26 (s, 3H, CH₃ at C5).
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δ 3.37 (s, 3H, CH₃ at N1).
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δ 6.94 (d, J = 8.8 Hz, 2H, furan H-3/H-4).
Mass Spectrometry
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